![molecular formula C21H25F2N5O B5194156 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5194156.png)
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, also known as DF-MP-10, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In
作用機序
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is believed to exert its therapeutic effects through its interaction with various receptors in the brain, including dopamine receptors, serotonin receptors, and adenosine receptors. It has been found to act as a partial agonist at dopamine receptors and a full agonist at serotonin receptors. 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been shown to inhibit the activity of adenosine deaminase, an enzyme involved in the breakdown of adenosine.
Biochemical and Physiological Effects
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and decreased anxiety. 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been found to reduce the levels of inflammatory cytokines, which can lead to decreased inflammation and pain.
実験室実験の利点と制限
One advantage of using 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in lab experiments is its high potency and selectivity for certain receptors, which allows for precise targeting of specific pathways. However, one limitation of using 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been studied for its potential use in the treatment of pain and inflammation. Further research is needed to fully understand the mechanisms of action of 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine and its potential therapeutic applications.
合成法
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine can be synthesized using a multi-step process involving the reaction of 2,6-difluorobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-methyl-6-chloro-pyrimidine and 1-piperidine. The final product is obtained through purification and recrystallization.
科学的研究の応用
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipsychotic properties. 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N5O/c1-15-14-18(26-8-3-2-4-9-26)25-21(24-15)28-12-10-27(11-13-28)20(29)19-16(22)6-5-7-17(19)23/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHPEESPEVEFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

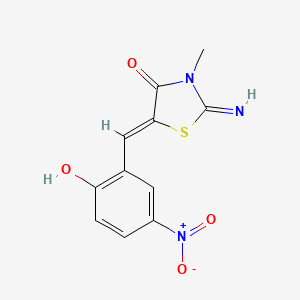
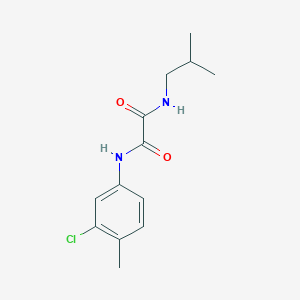
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5194087.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B5194090.png)
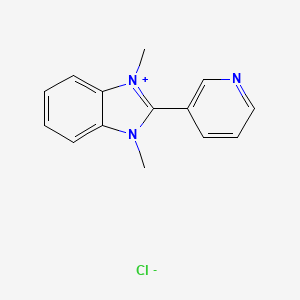
![3-(4-chlorophenyl)-5-[(2-pyrimidinylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5194119.png)

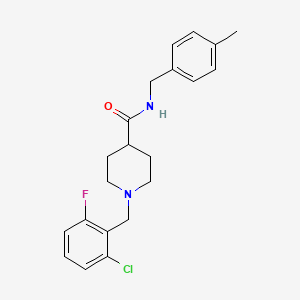

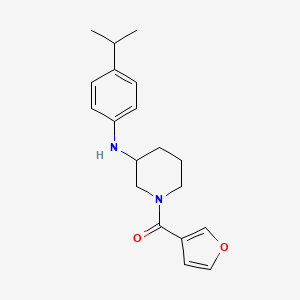

![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)